molecular formula C6H11ClO2S B12565738 tert-Butyl (chlorosulfanyl)acetate CAS No. 188560-12-5

tert-Butyl (chlorosulfanyl)acetate

Cat. No.: B12565738
CAS No.: 188560-12-5
M. Wt: 182.67 g/mol
InChI Key: GBXFWNZNVVCKGI-UHFFFAOYSA-N
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Description

tert-Butyl (chlorosulfanyl)acetate is an organic compound that features a tert-butyl group, a chlorosulfanyl group, and an acetate group

Preparation Methods

The synthesis of tert-Butyl (chlorosulfanyl)acetate typically involves the reaction of tert-butyl acetate with chlorosulfonyl chloride. The reaction is carried out under controlled conditions to ensure the proper formation of the desired product. Industrial production methods may involve the use of catalysts to enhance the reaction efficiency and yield.

Chemical Reactions Analysis

tert-Butyl (chlorosulfanyl)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the chlorosulfanyl group to a sulfide or thiol group.

    Substitution: The chlorosulfanyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

tert-Butyl (chlorosulfanyl)acetate has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis to introduce the chlorosulfanyl group into various molecules.

    Biology: The compound can be used in the study of enzyme mechanisms and protein modifications.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of tert-Butyl (chlorosulfanyl)acetate involves its interaction with various molecular targets. The chlorosulfanyl group can react with nucleophiles, leading to the formation of covalent bonds with proteins or other biomolecules. This interaction can modify the activity of enzymes or other proteins, affecting various biochemical pathways.

Comparison with Similar Compounds

tert-Butyl (chlorosulfanyl)acetate can be compared with other similar compounds such as:

    tert-Butyl acetate: Lacks the chlorosulfanyl group and is primarily used as a solvent.

    tert-Butyl chloroacetate: Contains a chloroacetate group instead of a chlorosulfanyl group.

    tert-Butyl sulfonylacetate: Contains a sulfonyl group instead of a chlorosulfanyl group.

Properties

CAS No.

188560-12-5

Molecular Formula

C6H11ClO2S

Molecular Weight

182.67 g/mol

IUPAC Name

tert-butyl 2-chlorosulfanylacetate

InChI

InChI=1S/C6H11ClO2S/c1-6(2,3)9-5(8)4-10-7/h4H2,1-3H3

InChI Key

GBXFWNZNVVCKGI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CSCl

Origin of Product

United States

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